molecular formula C10H8F3N3O3 B2808832 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate CAS No. 1482630-83-0

2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate

Cat. No.: B2808832
CAS No.: 1482630-83-0
M. Wt: 275.187
InChI Key: PHBPQNFAIBSZFD-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal or its derivatives, under acidic conditions.

    Introduction of the Carbamate Group: The benzodiazole intermediate is then reacted with an isocyanate derivative, such as 2,2,2-trifluoroethyl isocyanate, to form the desired carbamate compound. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack on the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to a hydroxyl group.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Hydroxylated benzodiazole derivatives.

    Substitution: Compounds with modified trifluoroethyl groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the benzodiazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-6-yl)carbamate: Similar structure but with a different substitution pattern on the benzodiazole ring.

    2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-4-yl)carbamate: Another isomer with a different substitution pattern.

    2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-7-yl)carbamate: Yet another isomer with a different substitution pattern.

Uniqueness

The unique combination of the trifluoroethyl group and the specific substitution pattern on the benzodiazole ring in 2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O3/c11-10(12,13)4-19-9(18)14-5-1-2-6-7(3-5)16-8(17)15-6/h1-3H,4H2,(H,14,18)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBPQNFAIBSZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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